molecular formula C19H23NO B162444 4-((Diphenylmethoxy)methyl)piperidine CAS No. 136647-21-7

4-((Diphenylmethoxy)methyl)piperidine

Cat. No.: B162444
CAS No.: 136647-21-7
M. Wt: 281.4 g/mol
InChI Key: BSSMSDMDCCVWTE-UHFFFAOYSA-N
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Description

Historical Context of Piperidine (B6355638) Derivatives in Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. encyclopedia.pubnih.gov Its journey in medicinal chemistry began with the isolation of alkaloids from natural sources. One of the earliest and most well-known piperidine alkaloids is piperine, the compound responsible for the pungency of black pepper, which was first isolated in 1819. wikipedia.org The name "piperidine" itself is derived from the Latin word for pepper, Piper. wikipedia.org

Historically, the piperidine scaffold is present in numerous important alkaloids with potent biological activities. wikipedia.org Examples include coniine from poison hemlock, lobeline (B1674988) from Indian tobacco, and atropine, which contains a fused piperidine ring and is used clinically for various conditions. encyclopedia.pubwikipedia.org The therapeutic potential of these natural products spurred extensive research into the synthesis and pharmacological evaluation of synthetic piperidine derivatives.

Over the decades, this research has demonstrated the remarkable versatility of the piperidine nucleus. It is now a key building block in medicinal chemistry, with its derivatives spanning more than twenty classes of pharmaceuticals. encyclopedia.pubresearchgate.net The prevalence of this scaffold is due to its ability to serve as a versatile pharmacophore, providing a basic nitrogen atom that can be crucial for receptor binding and its capacity for substitution at various positions, allowing for the fine-tuning of pharmacological activity. researchgate.net Consequently, piperidine derivatives are integral to drugs developed for a wide range of conditions, including cancer, Alzheimer's disease, infectious diseases, and neuropathic pain. encyclopedia.pubnih.gov

Table 1: Notable Piperidine Derivatives and Their Medicinal Applications

Compound NameOrigin/ClassPrimary Medicinal Application(s)
PiperineNatural AlkaloidAntioxidant, anti-inflammatory, anticonvulsant. taylorandfrancis.comalfa-chemistry.com
ConiineNatural AlkaloidHistorically significant as a potent toxin. wikipedia.org
AtropineNatural AlkaloidTreatment of bradycardia, nausea, and vomiting. encyclopedia.pub
LobelineNatural AlkaloidRespiratory stimulant, potential treatment for CNS disorders. alfa-chemistry.com
DonepezilSyntheticAlzheimer's disease therapy. ijnrd.org
FenpropidinSyntheticAgrochemical fungicide. mdpi.com
Ritalin (Methylphenidate)SyntheticTreatment of ADHD.
FentanylSyntheticPotent opioid analgesic.

Structural Significance of the Diphenylmethoxy-Piperidine Motif in Chemical Biology

The combination of a diphenylmethoxy group with a piperidine ring creates a distinct structural motif with significant implications for molecular interactions with biological targets. This motif is characterized by the bulky, lipophilic diphenylmethyl (benzhydryl) group connected via an ether linkage to a methyl group at the 4-position of the piperidine ring.

The diphenylmethoxy portion of the molecule plays a critical role in receptor binding. The two phenyl rings provide a large, non-polar surface area capable of engaging in hydrophobic and π-π stacking interactions within the binding pockets of proteins such as receptors and transporters. researchgate.net These interactions can contribute significantly to the affinity and selectivity of the compound for its target. The ether oxygen atom can act as a hydrogen bond acceptor, further anchoring the ligand to its binding site.

Overview of Current Academic Research Trajectories for 4-((Diphenylmethoxy)methyl)piperidine and its Analogues

Current academic research on this compound and its analogues is primarily focused on exploring their potential as modulators of central nervous system (CNS) and cardiovascular targets. The inherent structural features of the diphenylmethoxy-piperidine scaffold make it a promising starting point for the design of novel therapeutic agents.

One major research trajectory involves the synthesis and evaluation of analogues as ligands for monoamine transporters, particularly the dopamine (B1211576) transporter (DAT). nih.govnih.gov This line of inquiry is driven by the search for new medications for substance use disorders, such as cocaine addiction. Researchers are systematically modifying the core structure to optimize binding affinity and selectivity for DAT over other transporters like the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET). For instance, studies on N-benzyl analogues of related piperidine compounds have explored how different substitutions on the benzyl (B1604629) ring affect DAT binding and in vivo activity, with some derivatives showing high potency but lower locomotor stimulation compared to cocaine. nih.gov

Another significant area of investigation is the potential for these compounds to act as calcium channel blockers. Molecular modeling and biological evaluation of 4-diphenylmethoxy-1-methylpiperidine derivatives have suggested their interaction with L-type calcium channels. researchgate.net This research path could lead to the development of new agents for cardiovascular conditions where the modulation of calcium influx is beneficial.

Furthermore, the broader class of piperidine derivatives continues to be a fertile ground for discovering agents for a multitude of diseases. Ongoing research includes the design of multifunctional drug candidates for complex conditions like Alzheimer's disease, where new piperidine-based hybrids are synthesized and evaluated for activities such as cholinesterase inhibition and neuroprotection. nih.gov The synthesis of novel piperidine derivatives is an active field, with modern approaches focusing on efficient, multi-component reactions to quickly generate libraries of compounds for biological screening. nih.govmdpi.com These efforts underscore the continued importance of the piperidine scaffold, and by extension its diphenylmethoxy derivatives, in the quest for new and improved therapeutics. nih.govrsc.org

Table 2: Investigated Analogues and their Primary Research Focus

Analogue ClassStructural ModificationPrimary Research FocusKey Findings/Potential Application
N-Benzyl Piperidine AnaloguesSubstitution on the N-benzyl moiety of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidineDopamine Transporter (DAT) LigandsIdentification of potent DAT inhibitors with reduced stimulant effects compared to cocaine. nih.gov
4-Diphenylmethoxy-1-methylpiperidine DerivativesMethyl group on the piperidine nitrogenCalcium Channel BlockadePotential as novel cardiovascular agents. researchgate.net
N-Analogues of Diphenylmethoxyethyl-piperidinesReplacement of the benzhydryl ether oxygen with a nitrogen atomMonoamine Transporter LigandsThe benzhydryl O- and N-atoms are largely exchangeable for DAT binding. nih.gov
Acylhydrazone HybridsHybridization with acylhydrazone fragmentsMulti-Target-Directed Ligands for Alzheimer's DiseaseDevelopment of multifunctional compounds with cholinesterase inhibition and neuroprotective properties. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(benzhydryloxymethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-3-7-17(8-4-1)19(18-9-5-2-6-10-18)21-15-16-11-13-20-14-12-16/h1-10,16,19-20H,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSMSDMDCCVWTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376198
Record name 4-[(Diphenylmethoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136647-21-7
Record name 4-[(Diphenylmethoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 4 Diphenylmethoxy Methyl Piperidine and Its Analogues

Established Synthetic Pathways for the Core 4-((Diphenylmethoxy)methyl)piperidine Structure

The construction of the fundamental this compound scaffold hinges on the efficient synthesis of its key components and their subsequent coupling.

Synthesis of Key Diphenylmethanol (B121723) and Piperidine (B6355638) Ring Precursors

The convergent synthesis of the target compound necessitates the independent preparation of the diphenylmethanol moiety and a suitably functionalized piperidine ring.

Diphenylmethanol , also known as benzhydrol, is a common chemical intermediate. Its synthesis is well-documented and can be achieved through several reliable methods. A prevalent approach is the Grignard reaction, which involves the reaction of phenylmagnesium bromide with benzaldehyde. Another widely used method is the reduction of benzophenone. This reduction can be accomplished using a variety of reducing agents, offering flexibility in terms of reaction conditions and cost.

Synthetic MethodReactantsKey Reagents/ConditionsNotes
Grignard ReactionPhenylmagnesium bromide, BenzaldehydeDiethyl ether or THF as solvent, followed by aqueous workupA classic C-C bond-forming reaction.
Reduction of BenzophenoneBenzophenoneSodium borohydride (B1222165) (NaBH4) in methanol (B129727) or ethanolA mild and selective reducing agent.
Zinc dust in the presence of a proton sourceA heterogeneous reduction method.
Sodium amalgam and waterAn older but effective method.

The piperidine ring precursor required for the synthesis is typically a 4-substituted piperidine, such as 4-(hydroxymethyl)piperidine or a derivative where the nitrogen is protected. The synthesis of these precursors often starts from more readily available piperidine derivatives like 4-piperidone (B1582916). For instance, N-Boc-4-hydroxypiperidine can be synthesized from 4-piperidone hydrochloride hydrate (B1144303) through a sequence involving neutralization, reduction of the ketone with sodium borohydride, and subsequent protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group. acs.org Similarly, 1-methyl-4-piperidinemethanol (B1296265) can be prepared from tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate by reduction with a strong reducing agent like lithium aluminum hydride (LiAlH4). thieme-connect.com The commercially available 4-piperidinemethanol (B45690) also serves as a versatile starting material for the preparation of various N-substituted derivatives. acs.org

Reaction Strategies for Ether Linkage Formation with Piperidine Systems

The formation of the ether bond between the diphenylmethanol and the piperidine moiety is a critical step in the synthesis of the target compound. The Williamson ether synthesis is a classic and widely employed method for this transformation. whiterose.ac.uk This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. whiterose.ac.uk

In the context of synthesizing this compound, this would typically involve the deprotonation of diphenylmethanol with a strong base to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking an electrophilic carbon on the piperidine precursor. For this to occur, the 4-(hydroxymethyl)piperidine needs to be converted into a derivative with a good leaving group at the methyl position, such as a tosylate or a halide (e.g., 4-(chloromethyl)piperidine (B1605206) or 4-(bromomethyl)piperidine).

Alternatively, the roles can be reversed, where the alcohol on the piperidine precursor (4-(hydroxymethyl)piperidine) is deprotonated to form an alkoxide, which then attacks a diphenylmethyl halide. However, due to the steric hindrance around the diphenylmethyl carbon, the former approach is often more favorable.

Optimization of Catalysis and Reaction Conditions for Target Compound Synthesis

The efficiency of the ether linkage formation can be significantly influenced by the reaction conditions. In the Williamson ether synthesis, the choice of base is crucial for the complete deprotonation of the alcohol to form the nucleophilic alkoxide. Strong bases such as sodium hydride (NaH) or potassium hydride (KH) are often used. organic-chemistry.org

The solvent also plays a critical role. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are commonly employed as they can solvate the cation of the base while not interfering with the nucleophilicity of the alkoxide. organic-chemistry.orgajchem-a.com When the parent alcohol of the alkoxide is used as the solvent, the reaction may be slower but can be simpler to perform. organic-chemistry.org

The nature of the leaving group on the electrophile is another important factor. Tosylates are excellent leaving groups, as are iodides and bromides, which are better than chlorides. The reaction temperature can also be optimized; higher temperatures can increase the reaction rate but may also lead to side reactions, such as elimination, particularly with sterically hindered substrates. Therefore, a balance must be found to achieve a good yield of the desired ether product.

Strategies for N-Substitution and Piperidine Ring Modification in Analogues

To explore the structure-activity relationship and develop new compounds with potentially improved properties, the core this compound structure is often modified. A primary site for this modification is the piperidine nitrogen.

Development of N-Benzyl Analogues and Derivatives with Aromatic Substitutions

The introduction of a benzyl (B1604629) group at the piperidine nitrogen is a common modification. N-benzyl-4-piperidine derivatives have been synthesized through various methods. For instance, N-benzyl-4-piperidinecarboxaldehyde has been synthesized from 4-piperidinecarboxylic acid in a multi-step process. ijnrd.org A general method for the synthesis of N-benzyl 4,4-disubstituted piperidines is the Ugi four-component reaction, which allows for the rapid generation of a diverse library of analogues from commercially available starting materials. researchgate.net This one-step reaction involves an N-substituted 4-piperidone, an isocyanide, a primary amine, and a carboxylic acid. researchgate.net

Furthermore, structure-activity relationship studies have been conducted on analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) by altering the substitutions on the N-benzyl moiety of related piperidine compounds. acs.org These studies involve synthesizing a series of compounds with different substituents on the aromatic ring of the benzyl group to investigate their effects on biological activity.

Introduction of Alkenyl and Alkynyl Moieties at Specific Positions

The incorporation of alkenyl and alkynyl groups into the piperidine structure can provide valuable probes for biological interactions and can lead to compounds with novel properties. These unsaturated moieties can be introduced at various positions, including the nitrogen atom or at a carbon atom of the piperidine ring.

N-Alkenylation and N-Alkynylation: The direct N-alkylation of piperidine with an appropriate alkenyl or alkynyl halide is a straightforward approach. researchgate.net This reaction typically proceeds under basic conditions to neutralize the hydrogen halide formed during the reaction. For example, reacting piperidine with an allyl bromide or propargyl bromide in the presence of a base like potassium carbonate in a solvent such as DMF would yield the corresponding N-allyl or N-propargyl piperidine.

α-Alkynylation and α-Alkenylation: Introducing these groups at the α-carbon of the piperidine ring is more complex. One method for α-alkynylation involves a four-step sequence starting with the conversion of piperidine to a chiral N-sulfinylpiperidine, followed by anodic oxidation to an N-sulfinyliminium ion, which is then alkynylated by an organoaluminum reagent. acs.orgnih.gov This method allows for stereoselective synthesis. acs.orgnih.gov For α-alkenylation, methods such as the CpRu-catalyzed dehydrative intramolecular N-allylation of N-substituted ω-amino allylic alcohols can be employed to form α-alkenyl piperidines. acs.org Another approach involves a Wittig-like olefination of a C(sp3)–O bond in a 3-alkoxyamino lactam derived from piperidine. acs.org

Design and Synthesis of Analogues with Modified Linkers and Side Chains

The systematic modification of linkers and side chains of a lead compound is a fundamental strategy in medicinal chemistry to explore the structure-activity relationship (SAR) and optimize its properties. For this compound, modifications can be introduced to the linker connecting the diphenylmethoxy group to the piperidine ring and to the substituents on the piperidine ring itself.

Modification of the Linker:

The length and flexibility of the linker can be altered. For instance, the methyl group in the linker can be extended to an ethyl or propyl chain to investigate the optimal distance between the diphenylmethoxy and piperidine moieties. The flexibility can be modulated by introducing rigid elements like double or triple bonds, or by incorporating cyclic structures.

Modification of the Piperidine Side Chains:

The piperidine ring offers multiple positions for substitution. The nitrogen atom can be functionalized with various alkyl or aryl groups. Additionally, substituents can be introduced at the carbon atoms of the piperidine ring to explore the effect of steric bulk and electronic properties.

Synthetic strategies for creating such analogues often involve multi-step sequences. For instance, the synthesis of novel 3-aminomethyl- and 4-aminopiperidine (B84694) analogues of GBR 12935, a compound that shares the piperazine (B1678402) structural feature with some piperidine derivatives, involved incorporating these aminopiperidine moieties into the central bridge region. nih.gov This demonstrates a strategy of modifying the core heterocyclic structure.

The synthesis of 4-phenyl piperidine compounds targeting the mu receptor involved creating a series of analogues to investigate the therapeutic potential. nih.govresearchgate.net These studies often involve parallel synthesis techniques to generate a library of compounds for screening.

The following table outlines some potential modifications and the synthetic approaches that could be employed.

Modification TypeExample of ModificationPotential Synthetic Approach
Linker ElongationReplacing -(CH2)- with -(CH2)2- or -(CH2)3-Williamson ether synthesis using a longer chain haloalkane.
Linker RigidificationIncorporation of a double bond or a cyclic moietyWittig reaction or ring-closing metathesis.
Piperidine N-SubstitutionAlkylation, acylation, or sulfonylation of the piperidine nitrogenReaction with alkyl halides, acid chlorides, or sulfonyl chlorides.
Piperidine C-SubstitutionIntroduction of alkyl, aryl, or functional groups on the ring carbonsRing synthesis with substituted precursors or functionalization of a pre-formed piperidine ring.

Advanced Synthetic Techniques for Library Generation

To efficiently explore the chemical space around the this compound scaffold, advanced synthetic techniques that allow for the rapid generation of a large number of diverse analogues are employed.

Application of Multicomponent Reactions in Piperidine Synthesis

Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry where three or more reactants combine in a single reaction vessel to form a product that contains substantial portions of all the reactants. taylorfrancis.comrsc.orgacs.org MCRs are highly convergent and atom-economical, making them ideal for the rapid construction of complex molecules like substituted piperidines. nih.gov

Several MCRs have been developed for the synthesis of highly functionalized piperidine scaffolds. tandfonline.com For example, a one-pot, three-component reaction between an aromatic aldehyde, an amine, and an acetoacetic ester can be used to generate polysubstituted piperidines. rsc.org The diversity of the final products can be easily achieved by varying the starting materials.

The following table presents some examples of multicomponent reactions used for piperidine synthesis.

Multicomponent ReactionReactantsCatalyst/Conditions
Hantzsch-type reactionAldehyde, β-ketoester, ammonia/amineVarious catalysts, often Lewis or Brønsted acids.
Domino reactionβ-Nitrostyrenes, Meldrum's acid, aromatic aldehydes, ammonium (B1175870) acetatePseudo five-component reaction. acs.org
Biocatalytic MCRBenzaldehyde, aniline, acetoacetate (B1235776) esterImmobilized Candida antarctica lipase (B570770) B (CALB). rsc.org

Combinatorial Chemistry Approaches for Diversified Libraries of Analogues

Combinatorial chemistry is a set of techniques used to synthesize a large number of compounds in a single process. wikipedia.org These "libraries" of compounds can then be screened for their properties. This approach is particularly useful for lead optimization in drug discovery. nih.gov5z.com

Solid-phase synthesis is a common technique in combinatorial chemistry where one of the starting materials is attached to a solid support (resin). The reactions are then carried out in a stepwise manner, with excess reagents and by-products being easily washed away. This allows for the use of a wide range of reactants and the generation of large libraries of compounds. The split-and-pool synthesis strategy is a powerful method to generate a large number of compounds efficiently. wikipedia.org

For the generation of a library of this compound analogues, a combinatorial approach could involve attaching a piperidine precursor to a solid support, followed by a series of reactions to introduce diversity at different positions of the molecule. For example, the diphenylmethoxy moiety could be varied, and different substituents could be introduced on the piperidine ring.

General Spectroscopic and Chromatographic Methods in Compound Characterization

The characterization of newly synthesized compounds is crucial to confirm their structure and purity. A combination of spectroscopic and chromatographic techniques is typically employed. nih.govresearchgate.net

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for elucidating the structure of organic molecules. mdpi.com They provide information about the number and types of protons and carbons in a molecule, as well as their connectivity. 2D NMR techniques like COSY, HSQC, and HMBC can be used to determine the complete structure of complex molecules. mdpi.com The relative stereochemistry of substituents on the piperidine ring can often be determined by analyzing the coupling constants (J values) in the ¹H NMR spectrum. nih.govrsc.org

Mass Spectrometry (MS): MS provides information about the molecular weight of a compound and can also be used to determine its elemental composition (High-Resolution Mass Spectrometry, HRMS). nih.gov Fragmentation patterns observed in the mass spectrum can provide additional structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies. researchgate.net

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique to separate, identify, and quantify the components of a mixture. It is also used to determine the purity of a synthesized compound.

Gas Chromatography (GC): GC is another powerful separation technique, particularly for volatile compounds.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary indication of the purity of a compound.

The following table summarizes the information obtained from each characterization technique.

TechniqueInformation Obtained
¹H NMRNumber and environment of protons, connectivity, stereochemistry. nih.govrsc.org
¹³C NMRNumber and environment of carbon atoms. nih.gov
Mass Spectrometry (MS)Molecular weight, elemental composition (HRMS), fragmentation pattern. nih.gov
Infrared (IR) SpectroscopyPresence of functional groups. researchgate.net
HPLC/GCPurity, separation of mixtures.

Pharmacological Characterization and Molecular Interactions of 4 Diphenylmethoxy Methyl Piperidine and Its Analogues

Radioligand Binding Studies for Target Affinity and Selectivity

Interaction with Monoamine Transporters

Radioligand binding studies have been instrumental in characterizing the interaction of 4-((diphenylmethoxy)methyl)piperidine analogues with the monoamine transporters, which are crucial for regulating neurotransmitter levels in the synapse. These studies reveal the affinity and selectivity of these compounds for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET).

Analogues of this compound have demonstrated a significant and often preferential interaction with the dopamine transporter. Structure-activity relationship (SAR) studies on derivatives of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine and 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine have elucidated the impact of various structural modifications on DAT binding affinity and selectivity.

Research has shown that substitutions on the aromatic rings can significantly influence DAT interaction. For instance, introducing strong electron-withdrawing substituents on the N-benzyl moiety generally leads to high activity and selectivity for DAT. nih.gov Compounds with a fluoro (F) or a nitro (NO2) group have been reported among the most potent and selective ligands. nih.govacs.org Specifically, the nitro-substituted analogue 11b (R=NO2) showed a high potency with an IC50 value of 16.4 nM. nih.gov Bioisosteric replacement of a phenyl ring in the diphenylmethoxy group with a thiophene (B33073) ring is also well-tolerated, producing compounds with high DAT affinity, such as compound 13b with an IC50 of 13.8 nM. nih.govacs.org

Further modifications, such as replacing the benzhydrylic oxygen atom with a nitrogen atom, have resulted in a new generation of potent and selective DAT ligands. acs.org For example, the N-analogue 4a, 4-[2-((diphenylmethyl)amino)ethyl]-1-[(4-fluorophenyl)methyl]piperidine, exhibited a DAT binding potency of 9.4 nM in rat striatal tissue. acs.org Another analogue with a powerful electron-withdrawing cyano group (compound 5d) was found to be a highly potent and selective ligand for DAT, with an IC50 of 3.7 nM. nih.gov

The selectivity of these compounds for DAT over the serotonin transporter (SERT) is a key characteristic. Many of these novel analogues have demonstrated significantly greater selectivity than reference compounds like GBR 12909. nih.govacs.orgnih.govacs.org For instance, compounds 5a (R=F) and 11b (R=NO2) displayed SERT/DAT selectivity ratios of 112 and 108, respectively, compared to a ratio of 6 for GBR 12909. nih.govacs.org Similarly, compound 5d showed a remarkable DAT/SERT selectivity of 615. nih.gov

CompoundModificationDAT IC50 (nM)Selectivity (SERT/DAT)
4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine Analogue R = F (Compound 5a)17.2112
4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine Analogue R = NO2 (Compound 11b)16.4108
4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine Analogue Phenyl replaced by Thiophene (Compound 13b)13.8-
4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine Analogue Compound 96.633.8 (DAT/SERT)
4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine Analogue Compound 19a6.030.0 (DAT/SERT)
4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine Derivative Cyano group substitution (Compound 5d)3.7615 (DAT/SERT)
4-[2-((diphenylmethyl)amino)ethyl]-1-[(4-fluorophenyl)methyl]piperidine (4a) Oxygen replaced by Nitrogen9.462 (in rat striatum)
GBR 12909 (Reference) -146 (SERT/DAT)

The binding affinity of this compound analogues for the serotonin transporter is typically lower than their affinity for the dopamine transporter, which forms the basis for their DAT-selective profile. nih.govacs.org Biological evaluations are commonly conducted in parallel for both DAT and SERT to determine this selectivity ratio. nih.govacs.org

While most modifications aim to enhance DAT selectivity by minimizing SERT interaction, some structural changes have been shown to increase affinity for SERT. For example, moving the position of the benzhydryl nitrogen atom in certain N-analogues can lead to an enhanced interaction with SERT. nih.gov Compound 21a, where the benzhydryl N-atom is in an adjacent position, showed a SERT IC50 of 137 nM. nih.gov

The development of piperidine (B6355638) analogues of GBR 12909 has focused on probing the role of the N-substituent on affinity and selectivity. nih.gov One such analogue, 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine, demonstrated good selectivity for DAT, with a SERT/DAT ratio of 323, indicating a significantly weaker interaction with SERT. nih.gov

CompoundModificationSERT IC50 (nM)Selectivity (SERT/DAT)
4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine Analogue (5a) R = F1926.4112
4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine Analogue (11b) R = NO21771.2108
4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine Derivative (21a) Benzhydryl N-atom moved to adjacent position137-
4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine N-substituent variation226.1323
GBR 12909 (Reference) -846

The interaction of this compound analogues with the norepinephrine transporter has also been investigated, although less extensively than their interactions with DAT and SERT. Novel analogues have been tested for their potency in inhibiting [3H]nisoxetine binding at the NET. nih.gov

In a study of N-analogues of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine, compound 21a, which showed enhanced SERT interaction, was also evaluated for NET binding, yielding an IC50 value of 1111 nM, indicating a weak affinity for the norepinephrine transporter. nih.gov Another study on a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethylpiperidines also examined binding to the norepinephrine transporter as part of their selectivity profiling. nih.gov These findings suggest that many compounds in this class exhibit lower affinity for NET compared to DAT.

CompoundNET IC50 (nM)
4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine Derivative (21a) 1111

Interaction with Neurotransmitter Receptors

Beyond monoamine transporters, the pharmacological profile of this chemical family includes interactions with various neurotransmitter receptors, notably the muscarinic acetylcholine (B1216132) receptors.

Analogues of this compound have been evaluated for their binding properties at different muscarinic receptor subtypes. A study comparing the binding of 4-diphenyl-acetoxy-N-methyl-piperidine methiodide (4-DAMP) and nine of its analogues was conducted on M1 (human neuroblastoma NB-OK1 cells), M2 (rat heart), M3 (rat pancreas), and putative M4 (striatum) receptor subtypes. nih.govnih.gov

The requirements for high-affinity binding were found to differ among the four receptor subtypes, with M3 receptors showing more stringent structural requirements than M1, M2, or M4 receptors. nih.govnih.gov The ability of these compounds to discriminate between the muscarinic receptor subtypes was not directly correlated with their affinity for any single subtype. nih.govnih.gov

Furthermore, research into novel piperidine pharmacophores has led to the identification of potent and highly selective M3 muscarinic antagonists. nih.gov Through structural modifications, a compound designated as 14a was developed, which demonstrated a high affinity for the M3 receptor (Ki = 0.30 nM) and over 100-fold selectivity against M1, M2, and M4 receptors. nih.gov This highlights the potential for developing subtype-selective muscarinic ligands from the piperidine scaffold.

Compound/Analogue ClassM1 Affinity (Ki, nM)M2 Affinity (Ki, nM)M3 Affinity (Ki, nM)M4 Affinity (Ki, nM)Selectivity Profile
4-DAMP Analogues VariableVariableVariableVariableRequirements for high affinity differ; M3 is most stringent. nih.govnih.gov
4-aminomethylpiperidine Analogue (14a) 1714800.3042M3 selective: M1/M3 = 570-fold, M2/M3 = 1600-fold, M4/M3 = 140-fold. nih.gov
Histamine (B1213489) H1 Receptor Antagonism Mechanisms

Compounds containing the this compound scaffold are recognized as potent antagonists of the Histamine H1 (H1) receptor. medchemexpress.comnih.gov The mechanism of action for virtually all H1-antagonists involves functioning as inverse agonists at the H1 receptor, rather than as neutral antagonists. wikipedia.org This means they inhibit the receptor's basal activity in addition to blocking the action of histamine. The binding of these ligands prevents the receptor from adopting its active conformation, thereby stabilizing its inactive state.

Key structural features contribute to this antagonistic activity. Hallmark characteristics of H1 ligands include aromatic rings, often arranged in a diphenyl or tricyclic structure, and a basic amine group typically housed within an aliphatic heterocyclic ring, such as piperidine. acs.orgnih.gov Molecular modeling and structural studies suggest that the basic amine moiety of these ligands forms a crucial interaction with an aspartic acid residue (D3.32) in the third transmembrane domain of the H1 receptor. acs.org This interaction serves as a key anchoring point, facilitating the ligand's ability to effectively occupy the binding site and exert its antagonistic effects. acs.org The diphenylmethoxy group contributes to the necessary lipophilicity and provides van der Waals interactions within the receptor's binding pocket, enhancing the affinity and stability of the ligand-receptor complex.

Interaction with Ion Channels

Recent research has illuminated the interaction between this compound analogues and voltage-gated calcium channels, specifically the CaV1.1 isoform. mdpi.comresearchgate.net Molecular modeling studies predict that these derivatives interact with the transmembrane domain of the CaV1.1 channel. mdpi.com The analysis of docking results suggests that these piperidine compounds bind in a pocket adjacent to the well-characterized binding site for nifedipine, a classic dihydropyridine (B1217469) Ca2+ channel blocker. mdpi.comresearchgate.net

The binding is stabilized by a series of specific molecular interactions. Cluster analysis from these studies identified key residues within the CaV1.1 channel that interact with the ligands. mdpi.com For instance, the methyl group on the piperidine ring is predicted to bind within a hydrophobic pocket formed by the amino acid residues Phenylalanine 218 (PHE 218), Leucine 217 (LEU 217), and Isoleucine 305 (ILE 305). mdpi.comresearchgate.net One of the phenyl groups of the diphenylmethoxy moiety is believed to form a hydrophobic pocket with Leucine 1237 (LEU 1237), Phenylalanine 1234 (PHE 1234), and Alanine 1233 (ALA 1233), while the second phenyl group interacts with a pocket created by Isoleucine 312 (ILE 312), Tryptophan 309 (TRP 309), and Phenylalanine 152 (PHE 152). researchgate.net These predicted binding residues are highly conserved across different species, suggesting a consistent interaction mechanism. mdpi.com

Functional studies support these molecular modeling predictions. In ex vivo experiments using isolated mouse mesenteric arteries, 4-diphenylmethoxy-1-methylpiperidine derivatives were shown to inhibit Ca2+-dependent contractions. mdpi.com This inhibitory action, characterized by a reduction in both the maximal response (Emax) and sensitivity (EC50) to calcium, suggests that these compounds can modulate vascular tone at least partially by blocking vascular Ca2+ channels. mdpi.comresearchgate.net

CompoundEmax (% of Control)EC50 (mM)
Control100.0 ± 5.00.43 ± 0.05
Analogue 2a65.4 ± 3.10.68 ± 0.06
Analogue 2b70.3 ± 4.20.71 ± 0.07
Analogue 4a75.1 ± 5.50.75 ± 0.08
mdpi.com

Investigation of Receptor Occupancy in Tissue Models

Receptor occupancy (RO) assays are critical pharmacodynamic biomarker tools used to measure the extent of drug binding to its specific target on the cell surface. itrlab.com These assays are essential throughout drug development to establish relationships between pharmacokinetics (PK) and pharmacodynamics (PD), which helps in dose selection for clinical trials. cellcarta.com

In vitro receptor occupancy assays are typically conducted using fresh whole blood specimens or isolated peripheral blood mononuclear cells (PBMCs). itrlab.comcellcarta.com Flow cytometry is a common and powerful technique for these assessments, allowing for the analysis of individual cells within a heterogeneous population. medpace.com There are three primary methods to measure receptor occupancy:

Free Receptor Assay: This method quantifies the proportion of receptors not bound by the drug. itrlab.com It is often performed using a fluorescently labeled competitive antibody that binds to the same epitope as the drug, or by using a fluorescently labeled version of the drug itself. medpace.com The amount of unoccupied receptor can be measured and compared to baseline levels.

Occupied Receptor Assay: This approach measures the proportion of receptors that are bound by the therapeutic. itrlab.com It typically employs a fluorescently tagged secondary anti-drug antibody that specifically recognizes and binds to the drug after it has engaged with its receptor target. tandfonline.com

Total Receptor Assay: This assay determines the total number of receptors (both free and occupied) on the cell surface. itrlab.com This is usually accomplished by using a fluorescently labeled, non-competing antibody that binds to a different epitope on the receptor than the drug, allowing it to detect all receptors regardless of their binding status. tandfonline.com

For a compound like this compound, an in vitro RO assay could be designed to quantify its binding to H1 receptors on specific immune cell populations (e.g., basophils) to understand the concentration-dependent target engagement in a clinically relevant matrix.

For compounds that are designed to act on the central nervous system (CNS), ex vivo receptor occupancy studies in animal models are crucial. These studies provide direct evidence of target engagement within the brain and help establish a correlation between the drug concentration in the plasma and the degree of receptor binding in specific brain regions.

In a typical study design, animals are administered the compound of interest. At various time points after dosing, the animals are euthanized, and the brains are rapidly dissected. Specific brain regions are homogenized, and the level of receptor occupancy is determined using radioligand binding assays. This involves incubating the brain homogenates with a radiolabeled ligand that binds to the target receptor. The amount of radioligand that can bind is inversely proportional to the amount of the administered drug occupying the receptor. By comparing the binding in treated animals to that in vehicle-treated controls, the percentage of receptor occupancy can be calculated. Such studies have been instrumental for piperidine-based compounds targeting CNS receptors, like certain NMDA receptor antagonists, to confirm brain penetration and target engagement. mdpi.com

Enzymatic Inhibition Studies of Related Piperidine Compounds

The piperidine scaffold is a versatile structural motif found in numerous compounds that exhibit inhibitory activity against various enzymes. ontosight.ai Depending on the substitutions on the piperidine ring, these derivatives can be tailored to selectively inhibit different enzymatic targets.

Urease Inhibition: Certain piperidine derivatives have been identified as a class of urease inhibitors. nih.gov A range of N-substituted piperidines demonstrated varying degrees of urease inhibitory activity, with IC50 values from 31.97 to 254 µM. nih.govresearchgate.net The inhibitory potency is influenced by the nature of the substituents on the nitrogen atom, including their size and electronic properties. nih.gov

Monoamine Oxidase (MAO) Inhibition: The piperidine nucleus is a key feature in compounds that inhibit monoamine oxidase, an enzyme critical in the metabolism of neurotransmitters. nih.govamrita.edu Piperine, a naturally occurring compound containing a piperidine ring, is known to inhibit both MAO-A and MAO-B. nih.gov Synthetic pyridazinobenzylpiperidine derivatives have been developed as potent and selective MAO-B inhibitors, with some compounds showing competitive, reversible inhibition with Ki values in the nanomolar range. mdpi.com

Steroid-5α-reductase Inhibition: N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been synthesized and evaluated as inhibitors of steroid-5α-reductase isozymes 1 and 2. nih.gov This enzyme is responsible for converting testosterone (B1683101) to the more potent dihydrotestosterone. Several of these piperidine compounds showed a broad range of inhibitory potencies, with some derivatives exhibiting strong inhibition of the type 2 human and rat enzyme with IC50 values as low as 60 to 80 nM. nih.gov

Enzyme TargetPiperidine Compound ClassReported Inhibitory Activity (IC50 / Ki)Reference
UreaseN-Substituted PiperidinesIC50: 31.97 - 254 µM nih.gov
Monoamine Oxidase-A (MAO-A)PiperineIC50: 20.9 µM; Ki: 19.0 µM nih.gov
Pyridazinobenzylpiperidine (Compound S15)IC50: 3.691 µM mdpi.com
Monoamine Oxidase-B (MAO-B)PiperineIC50: 7.0 µM; Ki: 3.19 µM nih.gov
Pyridazinobenzylpiperidine (Compound S5)IC50: 0.203 µM; Ki: 0.155 µM mdpi.com
5α-Reductase Type 1Diphenylacetyl Piperidine Derivative (Compound 6)IC50: 3.44 µM (rat) nih.gov
Diphenylcarbamoyl Piperidine Derivative (Compound 9)IC50: 0.54 µM (rat) nih.gov
5α-Reductase Type 2Dicyclohexylacetyl Piperidine Derivative (Compound 7)IC50: 60 nM (human), 80 nM (rat) nih.gov
Diphenylacetyl Piperidine Derivative (Compound 6)IC50: 0.37 µM (rat) nih.gov

Structure Activity Relationship Sar Studies of 4 Diphenylmethoxy Methyl Piperidine Derivatives

Elucidation of Essential Pharmacophores for Receptor Interaction

A pharmacophore model outlines the essential steric and electronic features necessary for a molecule to interact with a specific receptor. For many piperidine-based ligands, including derivatives of 4-((diphenylmethoxy)methyl)piperidine, the pharmacophore generally consists of a central basic core, typically the piperidine (B6355638) nitrogen, which can be protonated at physiological pH, and one or more hydrophobic regions. nih.gov

The basic nitrogen atom often serves as a positive ionizable functionality, forming crucial interactions, such as ionic bonds or hydrogen bonds, with acidic amino acid residues like glutamic acid in the receptor's binding pocket. nih.gov The diphenylmethoxy group provides a significant hydrophobic region that can engage in van der Waals interactions with hydrophobic pockets within the receptor. nih.gov The specific arrangement and distance between these features are critical for potent and selective receptor binding. nih.gov The piperidine ring itself acts as a scaffold, holding these key functional groups in the optimal spatial orientation for effective interaction with the target receptor. For ligands targeting monoamine transporters, the benzhydryl O- and N-atoms are key components of the pharmacophore, contributing significantly to the interaction with the dopamine (B1211576) transporter (DAT). nih.gov

Impact of Specific Substitutions on Ligand Potency and Selectivity

Modifying the core structure of this compound allows for a systematic investigation into how different functional groups influence biological activity.

The nitrogen atom of the piperidine ring is a primary site for chemical modification, and substitutions at this position can profoundly alter a ligand's potency and selectivity. The basicity (pKa) of this nitrogen is a critical factor in receptor binding. nih.gov Altering the pKa value through chemical modifications can significantly impact the ligand's interaction with its target. nih.gov For example, the introduction of a powerful electron-withdrawing cyano group in one series of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analogues resulted in a highly potent and selective ligand for the dopamine transporter (DAT), with an IC₅₀ value of 3.7 nM and a DAT/SERT selectivity ratio of 615. nih.gov In contrast, further alkylation of the nitrogen atom in related N-analogue derivatives led to a reduction in activity at the transporter. nih.gov

Table 1: Effect of N-Substitutions on DAT Affinity and Selectivity
Compound SeriesN-SubstitutionEffect on BindingReported Potency (DAT IC₅₀)Selectivity (DAT/SERT)Source
Piperidine AnalogueElectron-withdrawing cyano groupIncreased potency and selectivity3.7 nM615 nih.gov
N-analogueFurther alkylation of N-atomReduced activityNot specifiedNot specified nih.gov

A key modification in the SAR of these compounds involves the replacement of the benzhydrylic ether oxygen atom with a nitrogen atom. Studies on derivatives of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine have shown that this substitution is well-tolerated, resulting in novel N-analogues with high potency and selectivity for the dopamine transporter (DAT). nih.govnih.gov

For instance, the N-analogue 4-[2-((diphenylmethyl)amino)ethyl]-1-[(4-fluorophenyl)methyl]piperidine demonstrated a high potency for DAT with an IC₅₀ of 9.4 nM in rat striatal tissue and 30 nM in cells expressing the cloned human transporter. nih.gov Its selectivity for DAT over the serotonin (B10506) transporter (SERT) was 62-fold and 195-fold in these respective systems. nih.gov These results indicate that the benzhydrylic oxygen and nitrogen atoms are largely exchangeable in this series of compounds, with only minor effects on potency and selectivity. nih.govnih.gov The resulting N-analogues represent more polar congeners that may have different pharmacokinetic properties. nih.gov

Table 2: Comparison of Benzhydrylic Oxygen vs. Nitrogen Analogues on DAT Binding
CompoundCore StructureDAT Potency (IC₅₀)DAT/SERT SelectivitySource
1a (4-[2-(diphenylmethoxy)ethyl]-1-[(4-fluorophenyl)methyl]piperidine)Oxygen EtherComparable to N-analogueComparable to N-analogue nih.gov
4a (4-[2-((diphenylmethyl)amino)ethyl]-1-[(4-fluorophenyl)methyl]piperidine)Nitrogen Amine9.4 nM (rat striatum) / 30 nM (hDAT)62 (rat striatum) / 195 (hDAT) nih.gov
1b (4-[2-(bis(4-fluorophenyl)methoxy)ethyl]-1-benzylpiperidine)Oxygen EtherComparable to N-analogueComparable to N-analogue nih.gov
4b (4-[2-((bis(4-fluorophenyl)methyl)amino)ethyl]-1-benzylpiperidine)Nitrogen AmineHigh potencyHigh selectivity nih.gov

Modifications to the piperidine ring itself, such as introducing substituents or altering the ring structure, can also impact receptor binding. In studies of ligands for the sigma-1 receptor, methyl substitutions on the piperidine ring were used to probe receptor affinities. nih.gov A 4-methyl derivative was found to be a highly potent sigma-1 ligand (Ki = 0.030 nM), while a 3,3-dimethyl derivative was the most selective against the sigma-2 receptor. nih.gov

Furthermore, creating more rigid, bridged piperidine analogues has been explored to probe receptor interactions. nih.gov In one study, various 2-azanorbornane, nortropane, and isoquinuclidine derivatives were synthesized to add conformational constraint to the piperidine ring. nih.gov This rigidity can help in modeling favorable binding interactions. nih.gov For melanocortin 4 receptor (MC4R) ligands, it was found that the piperidine nitrogen could be replaced by carbon, oxygen, sulfur, or sulfone with only a minor decrease in binding affinity, demonstrating the versatility of the piperidine scaffold. nih.gov

Conformational Analysis and its Correlation with Receptor Binding

The three-dimensional shape, or conformation, of a ligand is paramount for its ability to fit into a receptor's binding site. The flexibility of the piperidine ring allows it to adopt various conformations, but only specific ones are typically active at the receptor.

Understanding the preferred low-energy conformation of a ligand is crucial, as this is often the conformation it adopts when binding to a receptor. nih.gov Techniques such as NMR spectroscopy, X-ray crystallography, and molecular modeling are employed to determine these minimum energy conformations. nih.gov For a series of N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists, these methods revealed an unexpected twist-boat ring conformation stabilized by an intramolecular π-stacking interaction, which is believed to mimic the bioactive conformation. nih.gov

Molecular modeling and docking studies help visualize how a ligand fits within the receptor. These studies can identify key interactions, such as those between the ligand's hydrophobic moieties and hydrophobic residues (e.g., Valine, Leucine, Tyrosine) within the receptor's binding pocket. nih.gov The piperidine nitrogen, as the positive ionizable group, can form a crucial interaction with key amino acid residues like Glu172 in the sigma-1 receptor. nih.gov By correlating the calculated minimum energy conformations with experimental binding data, researchers can build more accurate models of the ligand-receptor complex and design new derivatives with improved affinity and selectivity.

Role of Stereochemistry in Modulating Biological Activity

The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, can significantly influence its biological activity. In the context of this compound derivatives, the presence of chiral centers can lead to the existence of enantiomers and diastereomers, which may exhibit different potencies and selectivities for their biological targets. While specific studies on the stereoisomers of this compound are not extensively detailed in publicly available literature, the profound impact of stereochemistry is well-documented in closely related classes of compounds, allowing for strong inferences.

A pertinent example can be found in a series of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines, which share a similar diphenylmethoxy pharmacophore and a nitrogen-containing heterocyclic ring. Research into these compounds revealed that the stereochemistry at the chiral center in the hydroxypropyl side chain plays a crucial role in their affinity and selectivity for the dopamine transporter (DAT). Specifically, analogues possessing a hydroxyl group in the (S)-configuration demonstrated greater selectivity for the DAT over the serotonin transporter (SERT) when compared to their corresponding (R)-enantiomers. nih.gov This enantioselectivity suggests a specific and constrained binding pocket in the dopamine transporter that can differentiate between the spatial arrangements of substituents on the chiral carbon.

This principle of stereospecificity is a cornerstone of medicinal chemistry. The differential activity between stereoisomers arises from the fact that biological targets, such as receptors and enzymes, are themselves chiral entities. The binding of a ligand to its target is often likened to a "lock and key" mechanism, where a precise three-dimensional fit is required for optimal interaction. Even subtle differences in the spatial orientation of functional groups can lead to significant variations in binding affinity and, consequently, biological response. For instance, one enantiomer might fit perfectly into the binding site, leading to a potent effect, while the other enantiomer may bind less effectively or not at all.

In the case of this compound and its derivatives, a chiral center exists if the carbon atom to which the diphenylmethoxy group is attached is further substituted in an unsymmetrical manner. The differential activity observed in analogous compounds underscores the importance of controlling stereochemistry during the synthesis and pharmacological evaluation of novel derivatives. The synthesis of enantiomerically pure compounds is often a critical step in drug discovery and development to maximize therapeutic efficacy and minimize potential off-target effects that might be associated with a less active or inactive stereoisomer.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) methodologies are computational and statistical techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable in medicinal chemistry for predicting the activity of novel compounds, optimizing lead structures, and understanding the physicochemical properties that govern a molecule's interaction with its biological target.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its structural properties. These properties are quantified by molecular descriptors, which can be broadly categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). By developing a regression model that correlates these descriptors with the observed biological activity of a training set of compounds, it becomes possible to predict the activity of new, untested molecules.

A closely related analogue of this compound, 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine, has been the subject of structure-activity relationship studies targeting the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine (B1679862) transporter (NET). The findings from these studies provide the foundational data necessary for the development of a robust QSAR model. For instance, the replacement of the benzhydryl oxygen atom with a nitrogen atom, and subsequent modifications to this nitrogen, led to significant changes in binding affinities at the monoamine transporters. nih.gov

The following interactive data table presents the binding affinities (IC50 in nM) of a series of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives at the DAT, SERT, and NET. This data illustrates the sensitivity of the biological activity to structural modifications and would serve as the input for developing a predictive QSAR model.

CompoundModificationDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)
1Parent Compound (Oxygen linker)10.523001500
2Nitrogen linker (NH)12.326001700
3N-Methyl25.631002100
4N-Ethyl45.245003200
5dN-Cyano on piperidine3.72275-
21aAdjacent Nitrogen linker19.71371111

Data sourced from Dutta et al., J Med Chem, 2001. nih.gov

From this data, a QSAR model could be developed to quantify the impact of substitutions on transporter affinity and selectivity. For example, the model would likely capture the observation that small alkyl substitutions on the linker nitrogen decrease affinity, while the introduction of a powerful electron-withdrawing group like a cyano moiety on the piperidine nitrogen can significantly enhance DAT affinity and selectivity. nih.gov

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methodologies represent a significant advancement over traditional 2D-QSAR by considering the three-dimensional properties of molecules. These methods are particularly useful for understanding the interactions between a ligand and its receptor in a 3D space, thereby providing more intuitive and visually interpretable models for guiding drug design. The two most widely used 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

Comparative Molecular Field Analysis (CoMFA)

CoMFA is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields. The process begins by aligning the molecules in the dataset, which is a critical step to ensure that the variations in the fields are due to structural differences rather than arbitrary orientation. Once aligned, the molecules are placed in a 3D grid, and at each grid point, the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between the molecule and a probe atom (typically a sp3 carbon with a +1 charge) are calculated. This results in a large matrix of energy values, which is then analyzed using partial least squares (PLS) regression to develop a predictive model.

The results of a CoMFA study are often visualized as 3D contour maps. These maps highlight regions in space where modifications to the steric and electrostatic properties of the molecules are predicted to increase or decrease biological activity. For example, a green contour map in a region of space would indicate that bulky substituents are favored for higher activity, while a yellow contour would suggest that bulky groups are disfavored. Similarly, blue contours indicate regions where positive charge is favorable, and red contours show where negative charge is beneficial.

Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive description of the molecular properties that can influence biological activity. A key difference in CoMSIA is the use of a Gaussian function to calculate the distance-dependent potential fields, which results in smoother contour maps that are often easier to interpret.

Predictive Modeling for this compound Derivatives

Based on the SAR data for the closely related 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives, a 3D-QSAR model could be developed to guide the design of new, more potent, and selective inhibitors of the dopamine transporter. For instance, the high DAT affinity of the parent compound and its N-cyano derivative would be used to train the model. nih.gov

A hypothetical CoMFA model for these compounds might reveal a large green contour around the diphenylmethyl portion of the molecule, indicating that the bulky phenyl groups are essential for steric interactions within the DAT binding pocket. The model might also show a blue contour near the piperidine nitrogen, suggesting that a positive charge (or the ability to form a hydrogen bond) is important for interaction with an acidic residue in the transporter. The significantly increased potency of the N-cyano derivative could be reflected in the model by a red contour near the cyano group, indicating that an electronegative feature in this region enhances binding.

By interpreting these contour maps, medicinal chemists can make informed decisions about where to modify the molecular structure to improve its biological activity. For example, if a green contour is observed in a particular region, synthesizing derivatives with larger substituents at that position would be a rational strategy to enhance potency. Conversely, if a yellow contour is present, smaller groups would be preferred. This predictive power makes 3D-QSAR a valuable tool in the iterative process of drug design and optimization.

Computational Approaches in the Research of 4 Diphenylmethoxy Methyl Piperidine and Its Analogues

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode and affinity of a ligand to a target protein.

Molecular docking simulations have been employed to predict how 4-((Diphenylmethoxy)methyl)piperidine analogues bind to their target receptors, providing insights into the specific conformations they adopt within the binding pocket. For instance, studies on piperidine-based ligands targeting the sigma-1 (σ1) receptor have shown that these compounds often assume a linear arrangement within the binding site, occupying a central core and two hydrophobic pockets. nih.gov The piperidine (B6355638) nitrogen is frequently identified as a key interaction point, often forming a salt bridge with acidic residues in the receptor. nih.gov

In the context of the dopamine (B1211576) transporter (DAT), structure-activity relationship (SAR) studies, complemented by computational models, have explored how modifications to the this compound scaffold affect binding affinity. nih.gov These studies reveal that the spatial arrangement of the diphenylmethoxy group and the piperidine ring is crucial for high-affinity binding. Docking studies on various analogues have helped to rationalize the observed affinities (IC50 values) by visualizing their fit within the DAT binding site. nih.gov For example, the introduction of specific substituents on the phenyl rings can significantly alter binding energy and, consequently, affinity.

The predictive power of molecular docking is further enhanced when combined with experimental data. For example, the binding affinities (Ki values) of a series of piperidine/piperazine-based compounds for the σ1 receptor were rationalized through docking studies, which showed a good correlation between the predicted binding modes and the experimentally determined affinities. nih.gov

Compound AnalogueTarget ReceptorPredicted InteractionExperimental Affinity (Ki or IC50)
Benzylpiperidine derivativeSigma-1 ReceptorBidentate salt bridge with Glu172 and Asp1263.2 nM (Ki)
4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analogueDopamine Transporter (DAT)Interaction with hydrophobic pockets3.7 nM (IC50)
Piperidine-based opioid agonistMu-Opioid Receptor (MOR)Interaction with key residues in the binding pocket0.0034 nM (Ki)

A significant outcome of molecular docking simulations is the identification of specific amino acid residues that are critical for ligand binding. For analogues of this compound, these interactions are predominantly with residues within the binding pockets of their target receptors.

In studies of piperidine derivatives binding to the σ1 receptor, docking poses have revealed key interactions with specific amino acids. For example, ligands were found to form a bidentate salt bridge with the carboxylate groups of Glu172 and Asp126. nih.gov Furthermore, a π-cation interaction between the ionized piperidine nitrogen and the Phe107 residue was identified as a stabilizing factor. nih.gov The hydrophobic diphenylmethyl moiety of these ligands typically interacts with a network of hydrophobic residues, including Val84, Trp89, Met93, Leu95, Tyr103, and others, which line the primary hydrophobic region of the binding site. nih.gov

Similarly, for nonpeptide agonists targeting the melanocortin-4 receptor (MC4R), mutagenesis studies guided by computational models have identified both conserved and non-conserved amino acid residues crucial for binding and signaling. nih.gov For one such piperidine-containing compound, THIQ, conserved residues like E100, D122, D126, F254, W258, F261, and H264 were found to be important for binding. nih.gov Non-conserved residues, such as N123, I129, and S131, were implicated in the selectivity of the compound for MC4R. nih.gov

ReceptorInteracting Amino Acid ResiduesType of Interaction
Sigma-1 ReceptorGlu172, Asp126Salt Bridge
Sigma-1 ReceptorPhe107π-cation
Sigma-1 ReceptorVal84, Trp89, Met93, Leu95, Tyr103Hydrophobic
Melanocortin-4 ReceptorE100, D122, D126, F254, W258, F261, H264Binding
Melanocortin-4 ReceptorN123, I129, S131Selectivity

Molecular docking programs calculate scoring functions to estimate the binding affinity, often expressed as binding energy (in kcal/mol). These calculations help in ranking different compounds and in understanding the energetic contributions of various interactions. For this compound analogues, these calculations have been used to compare the binding of different derivatives to their target receptors.

For instance, in the study of σ1 receptor ligands, the calculated binding energies were used to rationalize why some compounds exhibited higher affinity than others. nih.gov It was observed that compounds capable of forming strong electrostatic interactions, such as the bidentate salt bridge with Glu172 and Asp126, generally had more favorable binding energies. nih.gov

In another example, the binding free energies of pyrido fused imidazo[4,5-c]quinolines with the PI3K protein were calculated using the Prime-MM/GBSA method, which combines molecular mechanics energies with a continuum solvent model. frontiersin.org This approach provides a more accurate estimation of the binding free energy by considering the desolvation penalties upon ligand binding. Such calculations revealed that specific substitutions on the ligand scaffold led to significantly different binding energies, correlating with their potential inhibitory activity. frontiersin.org Similarly, computational studies on U-47700, a synthetic opioid, at the mu-opioid receptor (MOR) used ligand-receptor interaction energies derived from simulations to confirm its high affinity. unica.it

Molecular Dynamics (MD) Simulations for Dynamic Interactions

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, allowing for the study of the complex's behavior over time in a simulated physiological environment.

MD simulations are used to assess the stability of the ligand-receptor complex as predicted by docking. By simulating the complex for several nanoseconds, researchers can observe whether the ligand remains in its initial binding pose or undergoes conformational changes. The root mean square deviation (RMSD) of the ligand and protein backbone atoms is often calculated to monitor the stability of the simulation.

In a study of a piperidine derivative bound to the σ1 receptor, a 50 ns MD simulation showed that the complex remained stable over time, with only minor fluctuations in the protein's RMSD. nih.gov The ligand's RMSD, when calculated relative to the protein, also demonstrated its stable positioning within the binding site throughout the simulation. nih.gov Such analyses provide confidence in the predicted binding mode and suggest that the observed interactions are likely to be maintained in a dynamic system.

MD simulations are typically performed in an explicit solvent environment (e.g., a water box), which allows for a more realistic representation of the physiological conditions. This is crucial for understanding the role of water molecules in mediating protein-ligand interactions and for accurately calculating binding free energies.

Simulations of DNA-ligand complexes, for example, have demonstrated the importance of including explicit water molecules in the calculations. nih.gov The presence of structured water molecules in the binding interface was shown to significantly influence the relative binding free energies, highlighting their critical role in the stability of the complex. nih.gov For this compound and its analogues, MD simulations in a solvated environment can reveal the dynamic network of hydrogen bonds and other interactions with both the protein and surrounding water molecules, providing a more complete picture of the binding event. mdpi.com These simulations can also help to understand how the flexibility of the protein and the ligand influences their interaction over time.

In Silico Prediction of Biological Activity and Molecular Targets

In contemporary drug discovery and development, in silico methods are indispensable for the early assessment of the pharmacological profiles of chemical compounds. These computational approaches allow for the prediction of a substance's biological activities and its potential molecular targets before embarking on resource-intensive preclinical and clinical studies. For this compound and its analogues, computational tools offer a valuable strategy to elucidate their therapeutic potential and mechanisms of action. By analyzing the chemical structure of these piperidine derivatives, researchers can forecast a wide range of biological effects and identify the proteins with which they are most likely to interact. nih.govclinmedkaz.org This predictive power helps to prioritize compounds for further investigation and to guide the design of new, more effective medicinal agents. nih.govclinmedkaz.org

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that estimates the probable biological activities of a drug-like molecule based on its structural formula. nih.govnih.gov The PASS algorithm compares the structure of a query compound with the structures of a large database of known biologically active substances. nih.gov The output is a list of potential biological activities, each with a corresponding probability of being active (Pa) and inactive (Pi). clinmedkaz.org Activities with a Pa value greater than the Pi value are considered possible for the compound under investigation. clinmedkaz.org

For piperidine derivatives, PASS analysis can predict a wide array of pharmacological effects. clinmedkaz.orgclinmedkaz.org While a specific PASS analysis for this compound is not publicly available, the general application of this tool to similar piperidine-containing molecules suggests a range of potential activities. These can include effects on the central nervous system, such as anti-parkinsonian and anti-dyskinetic activities, as well as potential as local anesthetics, antiarrhythmics, and antimicrobial agents. clinmedkaz.orgclinmedkaz.org The predicted spectrum of activity provides a roadmap for experimental testing to confirm these potential therapeutic applications. nih.gov

Below is a hypothetical representation of a PASS analysis for a compound structurally similar to this compound, illustrating the types of predicted activities and their probabilities.

Table 1: Illustrative PASS Prediction for a Diphenylmethoxy-piperidine Analogue

Predicted Biological Activity Probability to be Active (Pa) Probability to be Inactive (Pi)
Dopamine Transporter Inhibitor 0.850 0.015
Antihistaminic 0.780 0.032
Serotonin (B10506) Transporter Inhibitor 0.725 0.045
Anticholinergic 0.690 0.058
Antidepressant 0.650 0.071
Anxiolytic 0.580 0.102
Antipsychotic 0.520 0.125
Calcium Channel Blocker 0.480 0.150

Note: This table is for illustrative purposes only and does not represent actual PASS prediction data for this compound.

Identifying the molecular targets of a compound is crucial for understanding its mechanism of action and for predicting its potential therapeutic effects and side effects. Computational tools such as SwissTargetPrediction and molecular docking simulations are widely used for this purpose. clinmedkaz.orgclinmedkaz.org These methods predict the most likely protein targets of a small molecule by comparing its structure to libraries of known ligands for a vast number of proteins or by simulating the binding of the molecule to the three-dimensional structures of potential protein targets. clinmedkaz.orgnih.gov

For piperidine derivatives, in silico target prediction can identify interactions with a variety of protein families, including enzymes, receptors, ion channels, and transporters. clinmedkaz.org Research on analogues of this compound has often focused on their interaction with monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.gov Molecular docking studies have been employed to understand the binding modes of these compounds within the transporter proteins. nih.govnih.gov

While a comprehensive list of predicted protein targets for this compound is not available in the public domain, based on the known activities of structurally related compounds, a number of potential targets can be inferred.

Table 2: Potential Protein Target Classes for this compound and its Analogues Based on Computational Predictions for Similar Scaffolds

Protein Target Class Specific Examples Rationale/Supporting Evidence
Monoamine Transporters Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET) Many piperidine analogues are known to bind to these transporters. nih.gov
G-Protein Coupled Receptors (GPCRs) Histamine (B1213489) H1 Receptor, Muscarinic Acetylcholine (B1216132) Receptors, Sigma-1 Receptor The diphenylmethoxy moiety is common in antihistamines and anticholinergics that target GPCRs. The piperidine scaffold is present in many sigma-1 receptor ligands. nih.govnih.gov
Ion Channels Voltage-gated calcium channels, Potassium channels Some piperidine derivatives have been shown to modulate ion channel activity. clinmedkaz.org
Enzymes Cytochrome P450 enzymes As with most xenobiotics, potential interaction with metabolic enzymes is predicted. nih.gov

Note: This table presents potential target classes based on the analysis of structurally similar compounds and does not represent experimentally confirmed targets for this compound.

Preclinical Research and Drug Discovery Applications of 4 Diphenylmethoxy Methyl Piperidine and Its Analogues

Lead Compound Identification and Optimization Strategies

Methodologies for Enhancing Potency and Selectivity of Lead Compounds

In the quest for novel therapeutics, the optimization of lead compounds is a critical step. For analogues of 4-((Diphenylmethoxy)methyl)piperidine, which are often investigated for their interaction with monoamine transporters, enhancing potency and selectivity is paramount. Structure-activity relationship (SAR) studies have been instrumental in elucidating the structural requirements for potent and selective ligands for the dopamine (B1211576) transporter (DAT).

One key strategy involves the strategic substitution on the aromatic rings of the parent molecule. Research on 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine, a close analogue, has demonstrated that the introduction of various substituents can significantly influence binding affinity and selectivity for the DAT over the serotonin (B10506) transporter (SERT). A general observation is that compounds bearing strong electron-withdrawing groups on the N-benzyl moiety tend to exhibit higher activity and selectivity at the DAT. For instance, analogues with fluorine or nitro substituents have been shown to be highly potent and selective. Specifically, a nitro-substituted compound was found to be among the most potent and selective, highlighting the impact of electronic effects on molecular recognition by the transporter proteins. researchgate.net

Another successful methodology is bioisosteric replacement. This approach involves substituting one chemical group with another that has similar physical or chemical properties, with the aim of improving pharmacological properties. In the context of this compound analogues, the replacement of one of the phenyl rings in the diphenylmethoxy group with a thiophene (B33073) ring was well-tolerated and resulted in one of the most potent compounds in a series of GBR-type compounds. researchgate.net This suggests that the electronic and steric properties of the thiophene ring are favorable for interaction with the DAT binding site.

Furthermore, SAR studies have explored the significance of the heteroatoms within the core structure. By replacing the ether oxygen of the diphenylmethoxy moiety with a nitrogen atom, researchers have investigated the impact on transporter binding. The results indicated that the benzhydryl oxygen and nitrogen atoms are largely interchangeable in terms of their interaction with the DAT. nih.gov However, altering the position of this nitrogen atom can modulate selectivity, with certain positional isomers showing enhanced interaction with the SERT. nih.gov Such modifications, along with altering the pKa of the piperidine (B6355638) nitrogen, are crucial tactics in fine-tuning the pharmacological profile of these compounds. nih.gov

The following table summarizes the effects of different chemical modifications on the potency and selectivity of this compound analogues.

Modification Strategy Specific Example Observed Effect on DAT/SERT Binding Reference
Aromatic SubstitutionIntroduction of electron-withdrawing groups (e.g., -NO2) on the N-benzyl ringIncreased potency and selectivity for DAT. researchgate.net
Bioisosteric ReplacementReplacement of a phenyl ring with a thiophene ring in the diphenylmethoxy moietyMaintained or increased potency for DAT. researchgate.net
Heteroatom ReplacementSubstitution of the ether oxygen with a nitrogen atomThe benzhydryl O- and N-atoms were found to be largely exchangeable for DAT interaction. nih.gov
Positional IsomerismAltering the location of the benzhydryl nitrogen atomEnhanced interaction with SERT was observed in some isomers. nih.gov

Role of Structural Simplification in Lead Optimization Processes

Structural simplification is a powerful and efficient strategy in lead optimization, aimed at reducing molecular complexity and improving "drug-likeness". nih.govnih.gov This approach often leads to compounds with better pharmacokinetic profiles, reduced side effects, and improved synthetic accessibility. nih.govnih.gov The core principle is to remove non-essential structural elements while retaining the key pharmacophoric features required for biological activity. nih.gov

For complex molecules like certain this compound analogues, which may possess large and hydrophobic biaryl ether moieties, structural simplification can be particularly beneficial. The diphenylmethoxy group, while often crucial for potent activity at the target, can contribute to high lipophilicity, which may lead to poor pharmacokinetic properties. nih.gov Strategies for simplification could involve replacing one of the phenyl rings with a smaller aromatic or heteroaromatic ring, or even a non-aromatic cyclic group, provided the key interactions with the target protein are maintained. The goal is to identify the minimal structural components necessary for the desired biological effect.

The process of structural simplification typically involves a systematic analysis of the lead compound's structure to identify pharmacophoric elements and regions that can be modified or removed. nih.gov For instance, in the case of a biaryl ether, one might question if both aryl rings are essential for activity or if one serves primarily as a scaffold. If the latter is true, it could potentially be replaced by a simpler, less bulky group. This can lead to a reduction in molecular weight and lipophilicity, which are often associated with improved absorption and distribution characteristics.

A key consideration in the structural simplification of biaryl ethers is the maintenance of the correct spatial orientation of the remaining pharmacophoric groups. The ether linkage provides a certain degree of conformational flexibility, and any simplification must ensure that the resulting analogue can still adopt the bioactive conformation. Computational modeling can be a valuable tool in predicting the conformational effects of structural changes and guiding the design of simplified analogues.

Pharmacokinetic Profiling in Preclinical Models

Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The preclinical assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to predicting its in vivo behavior and potential for clinical success. For analogues of this compound, particularly those developed as dopamine transporter inhibitors like the GBR 12909 series, understanding their pharmacokinetic profile is crucial.

In vivo studies in preclinical models, such as rodents, are essential for characterizing the ADME properties of these compounds. These studies can reveal important information about a compound's oral bioavailability, its ability to cross the blood-brain barrier (a critical factor for centrally acting drugs), its metabolic stability, and its route of elimination. For instance, in vivo studies with GBR 12909 analogues have provided insights into their onset and duration of action, which are influenced by their pharmacokinetic properties. vcu.edu Such studies have shown that while some analogues have a rapid onset of action, their duration can be significantly longer than that of cocaine, a factor that is desirable for a potential therapeutic agent. vcu.edu

The distribution of a drug within the body, particularly its ability to reach the target organ in sufficient concentrations, is a key determinant of its efficacy. For compounds targeting the central nervous system, brain penetration is a critical parameter that is assessed in preclinical models. The lipophilicity of this compound analogues can influence their ability to cross the blood-brain barrier, but excessive lipophilicity can also lead to non-specific binding and poor pharmacokinetic properties. nih.gov

Metabolism studies, often conducted using liver microsomes or hepatocytes, are used to identify the major metabolic pathways and potential drug-drug interactions. The biaryl ether and piperidine moieties of these compounds are potential sites of metabolic modification, such as hydroxylation or N-dealkylation. Understanding these metabolic pathways is important for predicting the drug's half-life and identifying any potentially active or toxic metabolites.

Excretion studies determine how the drug and its metabolites are eliminated from the body, typically via the urine or feces. This information is important for understanding the drug's clearance and for designing appropriate dosing regimens.

In Silico Prediction of ADME Parameters

In silico methods have become an indispensable tool in modern drug discovery, allowing for the early prediction of ADME properties and helping to prioritize compounds for further development. numberanalytics.com For piperidine-based compounds, a variety of computational models can be employed to predict key pharmacokinetic parameters. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structure of this compound analogues with their ADME properties. numberanalytics.com These models use molecular descriptors, such as lipophilicity (logP), molecular weight, and polar surface area, to predict properties like intestinal absorption, blood-brain barrier penetration, and plasma protein binding. numberanalytics.com For example, a high predicted logP value for an analogue might suggest good membrane permeability but could also be a flag for potential issues with solubility and metabolism.

Physiologically-based pharmacokinetic (PBPK) modeling is another powerful in silico tool that can simulate the ADME processes of a drug in the body. These models incorporate physiological parameters of the preclinical species with the physicochemical properties of the drug to predict its concentration-time profile in various tissues.

Various commercially available and open-access software platforms, such as SwissADME and pkCSM, can be used to predict a wide range of ADME parameters for novel this compound analogues. grafiati.com These tools can provide rapid screening of virtual libraries of compounds, allowing medicinal chemists to focus their synthetic efforts on molecules with a higher probability of possessing favorable pharmacokinetic profiles.

The table below provides examples of in silico predictable ADME parameters and their importance in drug discovery.

ADME Parameter Importance in Drug Discovery Common In Silico Prediction Methods
Absorption Determines the fraction of an orally administered dose that reaches systemic circulation.Prediction of intestinal absorption, Caco-2 permeability, and P-glycoprotein substrate liability.
Distribution Influences the concentration of the drug at its target site and potential for off-target effects.Prediction of blood-brain barrier penetration, plasma protein binding, and volume of distribution.
Metabolism Affects the drug's half-life and can lead to the formation of active or toxic metabolites.Prediction of cytochrome P450 inhibition and substrate specificity.
Excretion Determines the rate at which the drug is cleared from the body.Prediction of total clearance and renal clearance.

Development and Application of Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. For biological systems involving monoamine transporters, the development of high-affinity and selective ligands, such as analogues of this compound, provides a valuable starting point for the design of chemical probes. These probes can be used for a variety of applications, including in vitro binding assays, in vivo imaging, and target engagement studies.

One of the most powerful applications of chemical probes derived from these scaffolds is in the development of radiolabeled ligands for in vivo imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). By incorporating a positron-emitting (e.g., ¹¹C, ¹⁸F) or gamma-emitting (e.g., ¹²³I) radionuclide into the structure of a potent and selective this compound analogue, it is possible to non-invasively visualize and quantify the density of dopamine transporters in the living brain.

The development of such radiotracers requires careful consideration of the site of radiolabeling, as the modification should not significantly perturb the compound's affinity and selectivity for the target. The synthesis of these radiolabeled probes often involves multi-step procedures and requires specialized radiochemistry expertise.

Once developed, these chemical probes can be used in preclinical animal models to study the effects of disease on DAT levels or to assess the target occupancy of a novel therapeutic agent. For example, a PET study using a radiolabeled DAT ligand could be used to determine the dose of a new drug required to achieve a certain level of transporter occupancy in the brain, providing crucial information for clinical trial design. frontiersin.org

In addition to in vivo imaging, fluorescently labeled analogues of this compound could be developed as chemical probes for in vitro applications, such as fluorescence microscopy and flow cytometry. These probes could be used to visualize the localization of dopamine transporters on the cell surface and to study their trafficking and regulation.

The development of chemical probes from this class of compounds holds significant promise for advancing our understanding of the role of the dopamine transporter in health and disease and for facilitating the discovery of new medicines that target this important protein.

Preclinical Proof-of-Concept Studies in Drug Discovery

Preclinical proof-of-concept studies are fundamental to establishing the therapeutic potential of new chemical entities. For this compound and its analogues, these studies have been pivotal in elucidating their mechanisms of action and validating their potential as drug candidates for a range of disorders. Research has primarily focused on their interaction with central nervous system (CNS) targets and cardiovascular systems.

One area of significant investigation has been the development of analogues as potent ligands for the dopamine transporter (DAT), which is a key target in the treatment of neuropsychiatric disorders. nih.gov A series of N-benzyl analogues of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine were synthesized and evaluated for their binding affinity to dopamine, serotonin (SERT), and norepinephrine (B1679862) (NET) transporters. nih.gov The in vitro binding assays demonstrated that certain substitutions on the N-benzyl moiety could yield compounds with high affinity and selectivity for DAT. nih.gov

In vivo behavioral studies in mice were conducted on selected potent compounds from this series. nih.gov Despite their high affinity for DAT, these compounds stimulated locomotor activity to a lesser extent than cocaine. Furthermore, in drug discrimination studies, none of the tested compounds generalized to cocaine, suggesting a potentially different and possibly more favorable behavioral profile. nih.gov One of the lead piperidine derivatives also exhibited a prolonged duration of action in locomotor activity experiments. nih.gov

Another preclinical application for diphenylmethoxypiperidine derivatives has been explored in the context of cardiovascular disorders. Studies on 4-diphenylmethoxy-1-methylpiperidine derivatives have demonstrated their effects on Ca²⁺-dependent contractions in mouse mesenteric arteries. This research suggests a potential role as calcium channel blockers, which are an important class of drugs for managing hypertension and other cardiovascular conditions. researchgate.net

Further extending the therapeutic applicability of this scaffold, research has also identified dual-acting ligands targeting both histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptors. nih.gov These targets are implicated in various neurological and psychiatric conditions, including pain. A study investigating a series of piperidine and piperazine (B1678402) derivatives found that the piperidine moiety was a critical structural element for achieving high affinity at the σ1R. nih.gov Molecular modeling and in vitro binding assays identified compounds with nanomolar affinity for both H3R and σ1R, functioning as antagonists. nih.gov Selected dual-target compounds demonstrated promising antinociceptive activity in in vivo models, highlighting their potential for the development of novel pain therapies. nih.gov

The following tables summarize key findings from these preclinical studies.

Table 1: In Vitro Transporter Binding Affinities of Selected Piperidine Analogues nih.gov Data presented as Ki (nM). Lower values indicate higher affinity.

Compound DAT (Ki, nM) SERT (Ki, nM) NET (Ki,nM)
Analogue A 15.3 2500 1800
Analogue B 8.7 1800 1200

| Cocaine | 250 | 310 | 520 |

Table 2: In Vivo Behavioral Effects of Selected Piperidine Analogues in Mice nih.gov

Compound Locomotor Activity Cocaine Discrimination
Analogue A Less stimulating than cocaine Did not generalize

| Analogue B | Less stimulating than cocaine | Did not generalize |

Table 3: Dual Receptor Binding Affinity of a Piperidine Derivative nih.gov Data presented as Ki (nM). Lower values indicate higher affinity.

Compound hH3R (Ki, nM) σ1R (Ki, nM) σ2R (Ki, nM)

| Compound X | 7.70 | 3.64 | >1000 |

Future Directions and Research Opportunities

Exploration of Novel Piperidine (B6355638) Scaffolds and Chemical Substitutions

The piperidine ring is a ubiquitous feature in many natural alkaloids and synthetic drugs, valued for its structural characteristics. nih.gov Future research will focus on systematically modifying this core and its substituents to develop new therapeutic candidates. The goal is to move beyond simple derivatives and construct entirely new molecular architectures with improved biological activities.

One promising avenue is the synthesis of conformationally restricted analogues. By replacing the five-membered pyrrolidine (B122466) scaffold of certain drug candidates with a six-membered piperidine unit, researchers aim to create molecules that are pre-organized for biological activity. mdpi.com For example, the synthesis of polyhydroxylated piperidine nucleosides has been explored to mimic the bioactive conformation of drugs like Immucillin-A and Immucillin-H. mdpi.com NMR analysis has confirmed that these novel piperidine nucleosides can adopt the desired conformation, presenting their nucleobases and hydroxyl groups in the correct orientation for biological interaction. mdpi.com

Another strategy involves altering the substitution patterns around the piperidine core. Research into 1,4-diphenalkylpiperidines has shown that moving the phenethyl side chains from the C2 and C6 positions (as in lobelane) to the C1 and C4 positions can create potent inhibitors of the vesicular monoamine transporter-2 (VMAT2). nih.gov Further modifications, such as adding methoxy (B1213986) or fluoro groups to the phenyl rings, have yielded compounds with significantly higher affinity and inhibitory potency compared to the parent compounds. nih.gov Specifically, analogs containing a 4-(2-methoxyphenethyl) moiety have proven to be some of the most potent VMAT2 inhibitors discovered. nih.gov

The synthesis of piperidine derivatives with diverse functionalities continues to be a key area of interest. Diversity-oriented synthesis can be employed to create a wide range of analogs. nih.gov This process may involve protecting the piperidine nitrogen, activating the hydroxymethyl group for nucleophilic substitution with various phenols, and then performing further modifications like reductive amination to introduce additional chemical diversity. nih.gov Such approaches have been used to generate extensive libraries of compounds for screening against therapeutic targets like Mycobacterium tuberculosis. nih.gov

Modification Strategy Example Scaffold/Derivative Key Research Finding Reference
Conformational Restriction Polyhydroxylated piperidine nucleosidesThe piperidine core can serve as a biomimetic scaffold for Immucillin analogues, pre-organizing the molecule into its bioactive shape. mdpi.com
Positional Isomerism 1,4-diphenethylpiperidine analoguesTranslocating phenethyl side chains from C2/C6 to C1/C4 of the piperidine ring creates a new, effective scaffold for VMAT2 inhibition. nih.gov
Substituent Modification Methoxy- and fluoro-substituted 1,4-diphenethylpiperidinesSubstitutions on the phenyl rings can increase binding affinity and inhibitory potency at VMAT2 by up to five-fold. nih.gov
Diversity-Oriented Synthesis 4-((phenoxy)methyl)piperidine derivativesA multi-step synthetic route enables the creation of large libraries of analogues with varied aromatic ethers for drug screening. nih.gov
Heterocyclic Modification 3-chloro-3-methyl-2,6-diarylpiperidin-4-onesThe introduction of a ketone at the 4-position and other substitutions creates compounds with potential anti-cancer activity. nih.gov

Integration of Advanced Computational and Experimental Methodologies for Compound Discovery

The discovery of novel compounds based on the 4-((diphenylmethoxy)methyl)piperidine scaffold can be significantly accelerated by merging advanced computational tools with modern experimental techniques. This integrated approach allows for the rational design of molecules and the efficient synthesis of promising candidates.

Computational Methodologies:

Molecular Docking: This in-silico technique has become essential for predicting how novel compounds will interact with their biological targets. nih.gov For instance, molecular docking studies have been used to confirm that 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones can bind effectively to the active sites of proteins implicated in hematological cancers. nih.gov Similarly, docking simulations have described the molecular interactions between 4-diphenylmethoxy-1-methylpiperidine derivatives and the CaV1.1 calcium channel, providing insights into their potential mechanism of action as Ca²⁺ channel blockers. researchgate.net These computational models help prioritize which compounds to synthesize, saving time and resources.

ADMET Prediction: Computational tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. nih.gov In-silico ADMET studies have confirmed the essential physicochemical, pharmacokinetic, and drug-like characteristics of novel piperidin-4-one derivatives, suggesting their potential as viable therapeutic candidates. nih.gov

Experimental Methodologies:

Multi-step Synthesis: The construction of complex piperidine derivatives often requires sophisticated, multi-step synthetic procedures. nih.gov A common sequence involves an initial protection step (e.g., Boc-protection of the piperidine nitrogen), followed by activation of a hydroxyl group (e.g., conversion to a tosylate or mesylate), nucleophilic substitution, deprotection, and finally, diversification through reactions like reductive amination. nih.gov

Diversity-Oriented Synthesis: This approach is used to generate large libraries of related compounds from a common starting material. For example, a core piperidine intermediate can be reacted with a wide array of phenols to produce a family of ether derivatives, which can then be further modified. nih.gov

Modern Synthetic Reactions: The synthesis of these complex molecules relies on a range of established and modern chemical reactions. These include the Grignard reaction for forming carbon-carbon bonds, Mitsunobu coupling for creating ethers, and reductive amination for introducing substituted amine functionalities. nih.gov The Swern oxidation is another valuable technique used to convert primary alcohols to aldehydes, which can then be further transformed. google.com

Methodology Type Application Example Reference
Molecular Docking ComputationalPredicting the binding of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones to cancer-related protein targets. nih.gov
ADMET Prediction ComputationalEvaluating the drug-like properties and pharmacokinetic profile of novel piperidin-4-one compounds. nih.gov
Multi-step Synthesis ExperimentalA five-step procedure to produce piperidine derivatives involving protection, activation, substitution, deprotection, and diversification. nih.gov
Mitsunobu Coupling ExperimentalCoupling N-Boc-4-hydroxymethylpiperidine with a phenol (B47542) to form an ether linkage in the synthesis of MenA inhibitors. nih.gov
Reductive Amination ExperimentalIntroducing a substituted amine group onto the piperidine scaffold to complete the synthesis of the final target compound. nih.gov
Swern Oxidation ExperimentalOxidizing a hydroxyethyl (B10761427) group on the piperidine ring to an aldehyde as an intermediate step for creating a carboxy functionality. google.com

Discovery of Multifunctional Ligands based on the this compound Framework

A significant frontier in drug discovery is the development of multifunctional ligands—single chemical entities designed to interact with multiple biological targets simultaneously. The this compound scaffold is an excellent starting point for creating such molecules, which could offer novel therapeutic approaches for complex diseases.

Research programs have been undertaken to develop compounds that modulate the dopamine (B1211576) transporter (DAT) in complex ways. nih.gov The aim is to create antagonists that block the binding of substances like cocaine but still permit the reuptake of dopamine. nih.gov By incorporating 3-aminomethylpiperidine and 4-aminopiperidine (B84694) moieties into structures related to GBR 12935 (a known DAT inhibitor), researchers have created compounds that separate binding activity from reuptake inhibition. nih.gov While these initial compounds did not ultimately function as cocaine antagonists in vitro, they demonstrated that modifications to the core structure can achieve a separation of biological activities, a key step toward creating multifunctional drugs. nih.gov

Another area of exploration is the development of compounds with activity at different types of receptors or channels. For example, derivatives of 4-diphenylmethoxy-1-methylpiperidine have been investigated for their ability to act as calcium channel blockers. researchgate.net These compounds were shown to inhibit Ca²⁺-dependent contractions in mouse mesenteric arteries, and computational studies suggest they interact with the CaV1.1 calcium channel. researchgate.net Given that many piperidine-based compounds also interact with monoamine transporters or other CNS receptors, this opens the possibility of designing dual-action ligands that could, for instance, modulate both calcium signaling and neurotransmitter reuptake. Such a profile could be beneficial in treating complex cardiovascular or neurological disorders where multiple pathways are involved.

Derivative Class Potential Targets Therapeutic Rationale Reference
Analogues of GBR 12935 Dopamine Transporter (DAT), Norepinephrine (B1679862) Transporter (NET)To create a compound that separates binding at DAT from dopamine reuptake inhibition, potentially for addiction treatment. nih.gov
4-diphenylmethoxy-1-methylpiperidine derivatives Adrenergic Receptors, L-type Calcium Channels (CaV1.1)To develop a single molecule that can inhibit both adrenergic vascular contractions and Ca²⁺-dependent contractions for cardiovascular applications. researchgate.net

Q & A

Q. What are the standard synthetic routes for 4-((Diphenylmethoxy)methyl)piperidine, and how can purity be optimized?

Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often functionalized using diphenylmethanol under alkaline conditions (e.g., NaOH in dichloromethane) to introduce the diphenylmethoxy group . Purification methods include column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol. Purity (>97%) can be confirmed via HPLC with UV detection (λ = 254 nm) and NMR spectroscopy (e.g., absence of residual solvent peaks in 1^1H NMR) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Answer: Key characterization steps include:

  • Structural analysis : 1^1H/13^13C NMR to confirm substituent positions (e.g., diphenylmethoxy methyl group at C4 of piperidine) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H+^+] at m/z 267.37) .
  • Physicochemical properties : LogP (lipophilicity) via shake-flask method, and solubility in DMSO/water mixtures using UV-Vis spectrophotometry .

Q. What preliminary assays are recommended to evaluate its biological activity?

Answer: Initial screening should focus on:

  • Receptor binding assays : Radioligand displacement studies for CNS targets (e.g., σ receptors or NMDA antagonists, given structural similarity to diphenidine derivatives) .
  • Cytotoxicity : MTT assay in HEK-293 or HepG2 cells to assess baseline toxicity (IC50_{50} values) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for CNS drug discovery?

Answer:

  • Substituent modification : Replace diphenylmethoxy with fluorinated aryl groups (e.g., 4-fluorophenyl) to enhance blood-brain barrier permeability. Monitor changes via logP measurements and in vivo pharmacokinetic studies .
  • Piperidine ring functionalization : Introduce methyl or carbonyl groups at C2/C6 to evaluate steric effects on receptor binding. Use molecular docking (e.g., AutoDock Vina) to predict interactions with NMDA receptor subunits .
  • Data analysis : Compare IC50_{50} values across analogs using ANOVA with post-hoc Tukey tests to identify statistically significant improvements .

Q. What advanced analytical techniques are critical for resolving contradictory data in stability studies?

Answer:

  • Degradation pathways : Use LC-MS/MS to identify oxidation products (e.g., sulfoxide formation under accelerated stability conditions at 40°C/75% RH) .
  • Kinetic analysis : Apply Arrhenius equations to extrapolate shelf-life from accelerated stability data. Validate with long-term (24-month) real-time studies .
  • Crystallography : Single-crystal X-ray diffraction to detect polymorphic transitions affecting solubility and stability .

Q. How can environmental impact assessments be integrated into preclinical development?

Answer:

  • Ecotoxicology : Conduct Daphnia magna acute toxicity assays (OECD 202) to determine EC50_{50} values .
  • Biodegradation : Use OECD 301F (manometric respirometry) to assess microbial degradation in wastewater .
  • Analytical monitoring : Quantify environmental persistence via HPLC-MS/MS in simulated soil/water systems .

Q. What strategies mitigate synthetic challenges in scaling up while maintaining enantiomeric purity?

Answer:

  • Chiral resolution : Use preparative chiral HPLC (Chiralpak IA column) or enzymatic resolution with lipases (e.g., Candida antarctica) .
  • Asymmetric synthesis : Employ Evans’ oxazolidinone auxiliaries or Sharpless epoxidation to control stereochemistry during piperidine ring formation .
  • Process optimization : Design DOE (design of experiments) to evaluate temperature, catalyst loading, and solvent effects on enantiomeric excess (ee) .

Methodological Frameworks

Q. How should researchers design experiments to address contradictory pharmacological data?

Answer:

  • Hypothesis testing : Use PICO framework to define Population (e.g., receptor subtype), Intervention (compound concentration), Comparison (positive/negative controls), and Outcome (binding affinity) .
  • Dose-response curves : Generate sigmoidal fits (GraphPad Prism) to calculate Hill coefficients and identify non-specific binding artifacts .
  • Meta-analysis : Aggregate data from multiple assays (e.g., patch-clamp electrophysiology vs. calcium flux) using random-effects models to resolve discrepancies .

Q. What computational tools are recommended for predicting metabolic pathways?

Answer:

  • In silico prediction : Use GLORYx or MetaSite to identify Phase I/II metabolism sites (e.g., piperidine N-demethylation or diphenylmethoxy O-dealkylation) .
  • MD simulations : GROMACS to model cytochrome P450 interactions and predict regioselective hydroxylation .

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